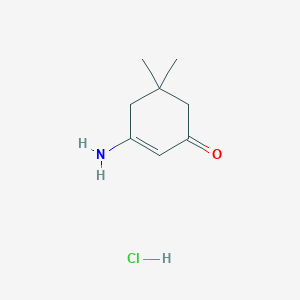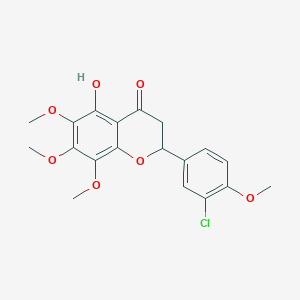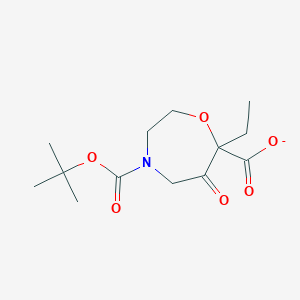
4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate is a chemical compound with the molecular formula C13H21NO6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane-4,7-dicarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents.
tert-Butyl esters: These compounds have a tert-butyl group and exhibit similar chemical properties.
Uniqueness
Its tert-butyl and ethyl substituents, along with the oxo group, contribute to its unique properties and versatility in various fields .
Properties
Molecular Formula |
C13H20NO6- |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
7-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,4-oxazepane-7-carboxylate |
InChI |
InChI=1S/C13H21NO6/c1-5-13(10(16)17)9(15)8-14(6-7-19-13)11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,16,17)/p-1 |
InChI Key |
QEXFWMCVBWPCDL-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)CN(CCO1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


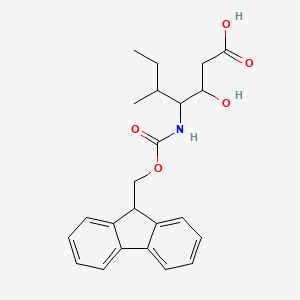
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
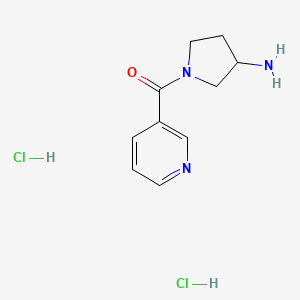
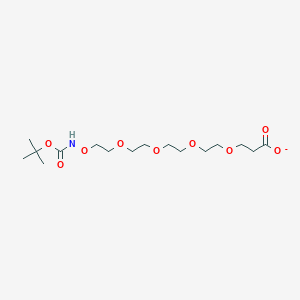
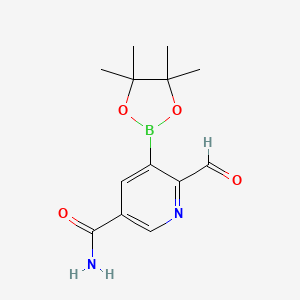

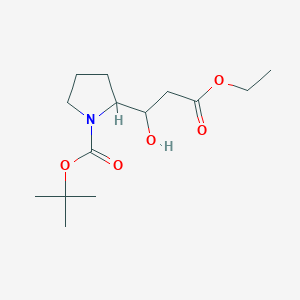
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
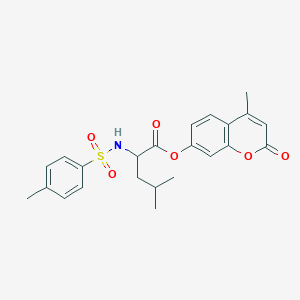
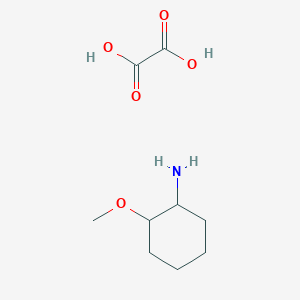
![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)

